Cas no 1342446-49-4 (4-bromo-1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine)

4-bromo-1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine 化学的及び物理的性質
名前と識別子
-
- 4-bromo-1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine
- AKOS013509598
- 1342446-49-4
- 4-bromo-1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazol-3-amine
- EN300-1108465
-
- インチ: 1S/C8H14BrN3O2/c1-13-4-5-14-3-2-12-6-7(9)8(10)11-12/h6H,2-5H2,1H3,(H2,10,11)
- InChIKey: BAPQHTRAVRVYJX-UHFFFAOYSA-N
- ほほえんだ: BrC1C(N)=NN(C=1)CCOCCOC
計算された属性
- せいみつぶんしりょう: 263.02694g/mol
- どういたいしつりょう: 263.02694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 6
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
4-bromo-1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1108465-0.1g |
4-bromo-1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazol-3-amine |
1342446-49-4 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
Enamine | EN300-1108465-0.25g |
4-bromo-1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazol-3-amine |
1342446-49-4 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
Enamine | EN300-1108465-1g |
4-bromo-1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazol-3-amine |
1342446-49-4 | 95% | 1g |
$842.0 | 2023-10-27 | |
Enamine | EN300-1108465-10.0g |
4-bromo-1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazol-3-amine |
1342446-49-4 | 10g |
$4545.0 | 2023-05-26 | ||
Enamine | EN300-1108465-2.5g |
4-bromo-1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazol-3-amine |
1342446-49-4 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
Enamine | EN300-1108465-5g |
4-bromo-1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazol-3-amine |
1342446-49-4 | 95% | 5g |
$2443.0 | 2023-10-27 | |
Enamine | EN300-1108465-0.05g |
4-bromo-1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazol-3-amine |
1342446-49-4 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
Enamine | EN300-1108465-5.0g |
4-bromo-1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazol-3-amine |
1342446-49-4 | 5g |
$3065.0 | 2023-05-26 | ||
Enamine | EN300-1108465-1.0g |
4-bromo-1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazol-3-amine |
1342446-49-4 | 1g |
$1057.0 | 2023-05-26 | ||
Enamine | EN300-1108465-0.5g |
4-bromo-1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazol-3-amine |
1342446-49-4 | 95% | 0.5g |
$809.0 | 2023-10-27 |
4-bromo-1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine 関連文献
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
4-bromo-1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amineに関する追加情報
Recent Advances in the Study of 4-bromo-1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine (CAS: 1342446-49-4)
The compound 4-bromo-1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine (CAS: 1342446-49-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrazole core and bromo substitution, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a scaffold for drug development.
One of the key areas of research has been the optimization of synthetic routes for 4-bromo-1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method that utilizes palladium-catalyzed cross-coupling reactions. This advancement not only improves the scalability of production but also enhances the purity of the compound, which is critical for pharmacological studies.
Pharmacological evaluations have revealed that 4-bromo-1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine exhibits notable activity as a kinase inhibitor. Specifically, it has been shown to selectively inhibit certain isoforms of the JAK family kinases, which are implicated in inflammatory and autoimmune diseases. In vitro studies using human cell lines have demonstrated its ability to suppress cytokine signaling pathways, suggesting its potential as a therapeutic agent for conditions such as rheumatoid arthritis and psoriasis.
Further investigations into the compound's mechanism of action have employed computational modeling and X-ray crystallography. These studies have elucidated the binding interactions between 4-bromo-1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine and its kinase targets, providing valuable insights for structure-activity relationship (SAR) optimization. Researchers have identified key residues in the kinase active site that interact with the bromo and methoxyethoxy groups, paving the way for the design of more potent derivatives.
In addition to its kinase inhibitory properties, recent preclinical studies have explored the compound's potential in oncology. Preliminary data indicate that 4-bromo-1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine may exhibit antiproliferative effects in certain cancer cell lines, particularly those with dysregulated JAK-STAT signaling. However, further in vivo studies are required to validate these findings and assess the compound's safety profile.
Despite these promising developments, challenges remain in the clinical translation of 4-bromo-1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through medicinal chemistry optimization. Collaborative efforts between academic and industrial researchers are underway to tackle these challenges and advance the compound toward clinical trials.
In conclusion, 4-bromo-1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine (CAS: 1342446-49-4) represents a versatile and promising scaffold in drug discovery. Its unique chemical structure and biological activity make it a valuable candidate for further development in therapeutic areas such as inflammation and oncology. Continued research efforts will be essential to fully realize its potential and overcome existing limitations.
1342446-49-4 (4-bromo-1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine) 関連製品
- 1881480-24-5(6-Chloro-N-ethyl-4-methylpyridine-3-sulfonamide)
- 1159816-76-8(5-Cyclopropylthiophen-2-amine)
- 2229607-69-4(4-(2-methyl-2H-indazol-3-yl)butanal)
- 1832514-16-5(1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-ol)
- 2381-08-0(Cysteinesulfinic acid)
- 2680677-10-3(4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid)
- 418785-68-9(4-fluoro-N-(furan-2-ylmethyl)-2-methylaniline)
- 921860-28-8(7-(4-ethoxyphenyl)-3-{(3-methylphenyl)methylsulfanyl}-5H,6H,7H-imidazo2,1-c1,2,4triazole)
- 871325-57-4(3-Bromo-2-fluoro-5-(trifluoromethyl)benzylamine)
- 2790095-60-0(N-((4-Bromophenyl)sulfonyl)-3-methylbutanamide)